3-Methoxy-2-(4-nitrophenyl)thiophene

Physicochemical Properties Drug-Likeness Lipophilicity

3-Methoxy-2-(4-nitrophenyl)thiophene is a heterocyclic compound characterized by a thiophene core bearing a 3-methoxy group and a 2-(4-nitrophenyl) substituent. Its molecular formula is C11H9NO3S with a molecular weight of 235.26 g/mol and a topological polar surface area (tPSA) of 83.29 Ų.

Molecular Formula C11H9NO3S
Molecular Weight 235.26 g/mol
CAS No. 919792-39-5
Cat. No. B12617810
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methoxy-2-(4-nitrophenyl)thiophene
CAS919792-39-5
Molecular FormulaC11H9NO3S
Molecular Weight235.26 g/mol
Structural Identifiers
SMILESCOC1=C(SC=C1)C2=CC=C(C=C2)[N+](=O)[O-]
InChIInChI=1S/C11H9NO3S/c1-15-10-6-7-16-11(10)8-2-4-9(5-3-8)12(13)14/h2-7H,1H3
InChIKeyBKMAYKUREDFONH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methoxy-2-(4-nitrophenyl)thiophene (CAS 919792-39-5): A Functionalized Heterocyclic Building Block for Advanced Organic Synthesis


3-Methoxy-2-(4-nitrophenyl)thiophene is a heterocyclic compound characterized by a thiophene core bearing a 3-methoxy group and a 2-(4-nitrophenyl) substituent . Its molecular formula is C11H9NO3S with a molecular weight of 235.26 g/mol and a topological polar surface area (tPSA) of 83.29 Ų . The compound belongs to the class of donor-acceptor (D-π-A) thiophene derivatives, where the methoxy group acts as an electron-donating moiety and the nitrophenyl group as an electron acceptor, enabling its use in optoelectronic materials and as a synthetic intermediate in medicinal chemistry [1].

Why 3-Methoxy-2-(4-nitrophenyl)thiophene (CAS 919792-39-5) Cannot Be Replaced by Common Nitrophenylthiophene Analogs


The presence of the 3-methoxy substituent fundamentally alters the electronic and physicochemical properties of the thiophene scaffold compared to unsubstituted analogs such as 2-(4-nitrophenyl)thiophene or 3-(4-nitrophenyl)thiophene . The methoxy group introduces an electron-donating mesomeric effect, which tunes the frontier orbital energies and impacts reactivity in cross-coupling and electrophilic substitution reactions [1]. Furthermore, the methoxy group increases both the molecular weight (235.26 vs. 205.23 g/mol) and the topological polar surface area (83.29 vs. 74.06 Ų), which can influence solubility, lipophilicity (LogP 3.86 vs. 3.85), and chromatographic behavior . These differences are critical for applications where precise electronic tuning or specific physicochemical profiles are required, and they preclude simple substitution with non-methoxylated analogs.

Quantitative Differentiation of 3-Methoxy-2-(4-nitrophenyl)thiophene (CAS 919792-39-5) from Structural Analogs


Increased Molecular Weight and Polar Surface Area Relative to Unsubstituted Analogs

The methoxy substitution on the thiophene ring of 3-methoxy-2-(4-nitrophenyl)thiophene results in a molecular weight of 235.26 g/mol and a topological polar surface area (tPSA) of 83.29 Ų, compared to 205.23 g/mol and 74.06 Ų for the non-methoxylated analogs 2-(4-nitrophenyl)thiophene and 3-(4-nitrophenyl)thiophene .

Physicochemical Properties Drug-Likeness Lipophilicity

Modulation of Lipophilicity (LogP) by Methoxy Substitution

The calculated LogP for 3-methoxy-2-(4-nitrophenyl)thiophene is 3.855, compared to 3.847 for the non-methoxylated analogs 2-(4-nitrophenyl)thiophene and 3-(4-nitrophenyl)thiophene . The slight increase in LogP is consistent with the hydrophobic contribution of the methoxy group, despite the concurrent increase in polar surface area.

Lipophilicity ADME Partition Coefficient

Electronic Structure Modulation via Donor-Acceptor Substitution Pattern

The electronic structure of 3-methoxy-2-(4-nitrophenyl)thiophene is influenced by the combined electron-donating effect of the 3-methoxy group and the electron-withdrawing effect of the 4-nitrophenyl group. Photoelectron spectroscopy studies on model compounds (3-methoxythiophene and 3-nitrothiophene) demonstrate that methoxy substitution lowers the first ionization potential relative to unsubstituted thiophene, while nitro substitution raises it [1]. The precise positioning of these substituents in the target compound creates a unique frontier orbital energy landscape compared to analogs lacking the methoxy group or bearing different substitution patterns.

Electronic Structure Photoelectron Spectroscopy Optoelectronics

Differentiation from Bis-Nitrophenyl Analog via Molecular Weight and LogP

Compared to the bis-substituted analog 2,5-bis(4-nitrophenyl)thiophene (MW = 326.33 g/mol; LogP = 5.18), 3-methoxy-2-(4-nitrophenyl)thiophene has a significantly lower molecular weight (235.26 g/mol) and lower lipophilicity (LogP = 3.86) . This positions the target compound as a more synthetically versatile intermediate with potentially better solubility and handling properties for further derivatization.

Physicochemical Comparison Lipophilicity Molecular Weight

Potential for Positional Isomerism-Driven Optical Property Tuning

Studies on closely related D-π-A thiophene chromophores demonstrate that the substitution position of the acceptor (nitrophenyl) group significantly influences photophysical properties, including fluorescence quantum yields and emission lifetimes [1]. While direct data for 3-methoxy-2-(4-nitrophenyl)thiophene are not available, its specific 2-(4-nitrophenyl) substitution pattern, combined with the 3-methoxy donor, defines a unique electronic architecture that is expected to yield distinct optical properties compared to isomers with different substitution geometries.

Optoelectronics Fluorescence Positional Isomerism

Key Application Scenarios for 3-Methoxy-2-(4-nitrophenyl)thiophene (CAS 919792-39-5) Based on Quantitative Differentiation


Medicinal Chemistry and Drug Discovery: Lead Optimization and SAR Studies

The compound's unique combination of a 3-methoxy donor and a 4-nitrophenyl acceptor, along with its distinct physicochemical profile (MW 235.26, tPSA 83.29 Ų, LogP 3.86) , makes it a valuable scaffold for structure-activity relationship (SAR) investigations. The methoxy group's electron-donating effect and the nitrophenyl group's electron-withdrawing nature can be exploited to modulate target binding and pharmacokinetic properties, offering a differentiated starting point compared to non-methoxylated analogs [1].

Organic Electronics and Photonics: Development of D-π-A Chromophores

As a donor-π-acceptor (D-π-A) system, this compound is a potential building block for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and non-linear optical (NLO) materials. The electronic tuning afforded by the methoxy and nitrophenyl substituents, as demonstrated by photoelectron spectroscopy studies on related thiophenes [1], allows for the design of materials with tailored frontier orbital energies and optical bandgaps, differentiating it from simpler nitrophenylthiophenes.

Synthetic Chemistry: Versatile Intermediate for Cross-Coupling Reactions

The presence of a methoxy group on the thiophene ring can influence regioselectivity in electrophilic aromatic substitution and cross-coupling reactions (e.g., Suzuki, Stille). Compared to 2-(4-nitrophenyl)thiophene or 3-(4-nitrophenyl)thiophene, this compound offers a distinct electronic environment that may enable site-selective functionalization, making it a strategic choice for constructing more complex molecular architectures in both academic and industrial research settings.

Physicochemical Profiling and Pre-formulation Studies

The quantified differences in molecular weight, polar surface area, and lipophilicity relative to close analogs make this compound a useful tool for investigating the impact of methoxy substitution on solubility, permeability, and metabolic stability. This can inform the design of analogs with improved drug-like properties and guide procurement decisions for compound libraries focused on specific physicochemical property ranges.

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